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Introduction

Dimethandrolone undecanoate (DMAU), with the developmental code name CDB-4521, is an
investigational androgen/anabolic steroid (AAS) and progestogen under development as a
potential first-in-class oral contraceptive for men.[1] As a prodrug, DMAU is hydrolyzed to its
active metabolite, dimethandrolone (DMA), which exerts both androgenic and progestogenic
effects.[2][3] This dual activity allows for the suppression of gonadotropins, leading to reversible
inhibition of spermatogenesis, a key mechanism for its contraceptive effect.[1][4] This technical
guide provides a comprehensive overview of the preclinical toxicology studies conducted on
DMAU to support its clinical development.

General Toxicology

A series of preclinical studies in various animal models, including non-human primates, rabbits,
and rats, have demonstrated that DMAU is generally well-tolerated.[2][5][6]

Non-Human Primate Studies

Repeat-dose studies in male cynomolgus and rhesus macaques have been central to
characterizing the safety profile of DMAU.[2][3]

Oral Administration: In a 9-month study, male cynomolgus macaques received daily oral
(nasogastric) doses of DMAU. The repeat-dose oral administration was well-tolerated with no
significant toxicological findings.[2][3] Based on these studies, the No Observed Adverse Effect
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Level (NOAEL) for long-term oral administration in non-human primates was established to be
greater than the highest doses evaluated, which were 3 mg/kg/day for 9 months or 10
mg/kg/day for 3 months.[2] A maximum tolerated dose (MTD) could not be determined as the
highest doses were well-tolerated.[2]

Intramuscular Administration: In a separate study, male cynomolgus macaques received five
weekly intramuscular (IM) injections of DMAU. Similar to the oral studies, the repeat-dose IM
administration was well-tolerated with no significant toxicological findings.[2][3] The NOAEL for
IM delivery was determined to be greater than 30 mg/kg/week for 5 weeks, which was the
highest dose tested.[2] An MTD was not established in this study.[2]

Key observations in non-human primate studies included slight increases in body weight and
reductions in testes weight, which are expected pharmacological effects consistent with the
androgenic nature of the compound.[2][3]

Rodent and Rabbit Studies

Preclinical studies in rodents and rabbits have also supported the safety of DMAU. Oral
administration of DMAU was found to be non-toxic in rats and rabbits.[5] Unpublished
toxicology studies have reportedly shown no toxicological effects of DMAU even at high oral
doses of up to 125 mg/kg in rats, rabbits, and monkeys.[6] In rabbits, orally administered
DMAU effectively and reversibly suppressed fertility without significant toxicity.[5][7]

Key Toxicological Findings
The preclinical toxicology program for DMAU has focused on identifying potential target organs

and establishing safety margins.

Quantitative Toxicology Data

The following tables summarize the key quantitative findings from the preclinical toxicology
studies of DMAU.

Table 1: No Observed Adverse Effect Level (NOAEL) in Non-Human Primates
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Route of
. .. Dose )
Species Administrat Duration NOAEL Reference
. Levels
ion
Cynomolgus Oral 0,03,15,3 >3
' 9 months (2]
Macaque (Nasogastric)  mg/kg/day mg/kg/day
0.75
mg/kg/day for
Cynomolgus Oral 6 months, >10
) 9 months [2]
Macaque (Nasogastric)  then 10 mg/kg/day
mg/kg/day for
3 months
Cynomolgus 0, 15, 30 > 30
Intramuscular 5 weeks [2]
Macaque mg/kg/week mg/kg/week
Table 2: Key Observations in Non-Human Primate Toxicology Studies
Species Route and Duration Key Observations Reference

Cynomolgus &

Rhesus Macaques

Oral (9 months) & IM

(5 weekly injections)

- Well-tolerated with
no significant
toxicological findings.
- Slight increases in
body weight. -
Reductions in testes
weight. - Dramatic and  [2][3]
sustained suppression

of serum testosterone,

inhibin B, and sperm

count. - Effects on

fertility indicators were

reversible.

Experimental Protocols
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Detailed methodologies are crucial for the interpretation and replication of toxicology studies.
The following sections describe the protocols for key preclinical studies of DMAU.

Chronic Oral Toxicity Study in Non-Human Primates

Objective: To evaluate the potential toxicity of DMAU following long-term daily oral
administration in male cynomolgus macaques.

Methodology:
e Test System: Adult male cynomolgus macaques.

o Groups: Multiple dose groups, including a control group (vehicle) and several dose levels of
DMAU. For example, dose levels of 0, 0.3, 1.5, and 3 mg/kg/day were used in one cohort.[2]
Another cohort received 0.75 mg/kg/day for 6 months, followed by 10 mg/kg/day for the final
3 months.[2]

» Route of Administration: Oral, via nasogastric tube.
e Duration: 9 months.
e Parameters Monitored:

o In-life: Clinical observations, body weight, food consumption, ophthalmology,
electrocardiography (ECG).

o Clinical Pathology: Hematology, coagulation, serum chemistry, and urinalysis at regular
intervals.

o Pharmacokinetics: Blood samples collected to determine serum concentrations of DMAU
and its active metabolite, DMA.

o Pharmacodynamics: Serum levels of testosterone, inhibin B, and sperm count were
monitored.

o Terminal Procedures: At the end of the study, animals underwent a full necropsy. Organ
weights were recorded, and a comprehensive list of tissues was collected for
histopathological examination.
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Experimental workflow for a chronic oral toxicity study.

Repeat-Dose Intramuscular Toxicity Study in Non-
Human Primates

Objective: To assess the safety of DMAU when administered via repeated intramuscular
injections in male cynomolgus macaques.

Methodology:

o Test System: Adult male cynomolgus macaques.

o Groups: A control group (vehicle) and groups receiving 15 and 30 mg/kg of DMAU.[2]
» Route of Administration: Intramuscular injection.

» Dosing Regimen: Five weekly injections.[2]

e Recovery Period: A long recovery period of 874-931 days was included to monitor the return
of testosterone levels to the normal range.[2]
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o Parameters Monitored: Similar to the oral study, this included comprehensive in-life
monitoring, clinical pathology, and pharmacodynamic assessments.

o Terminal Procedures: Full necropsy and histopathology were performed at the end of the

recovery period.

Potential Mechanisms of Toxicity and Signaling
Pathways

While DMAU has been shown to be well-tolerated, some preclinical evidence in animals
suggested a potential for liver toxicity with oral administration, though significantly less than
that observed with methyltestosterone.[1] It is hypothesized that the C7a methyl group of
DMAU might contribute to this potential.[1] However, clinical studies in men have not shown
significant effects on liver or kidney function.[1][8]

The primary pharmacological action of DMAU is mediated through its active metabolite, DMA,
which acts as an agonist at both the androgen receptor (AR) and the progesterone receptor
(PR).[1] This dual agonism leads to a potent suppression of luteinizing hormone (LH) and
follicle-stimulating hormone (FSH) from the pituitary gland, which in turn suppresses testicular
testosterone production and spermatogenesis.
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Pharmacological mechanism of action of DMAU.
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Conclusion

The preclinical toxicology data available for dimethandrolone undecanoate indicate that it is a
well-tolerated compound in non-human primates, rabbits, and rats, via both oral and
intramuscular routes of administration. The observed effects, such as decreased testes weight
and suppression of reproductive hormones, are consistent with its intended pharmacological
activity. The established NOAELs in non-human primate studies provide a strong safety
foundation for its ongoing clinical development as a male contraceptive. Further studies,
including genotoxicity and safety pharmacology, will complete the preclinical safety assessment
of DMAU.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Preclinical Toxicology of Dimethandrolone Undecanoate
(DMAU): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1202117#preclinical-toxicology-studies-of-
dimethandrolone-undecanoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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